2-Methylbut-3-yne-1,2-diol

描述

Contextual Significance in Organic Synthesis

The significance of 2-Methylbut-3-yne-1,2-diol in organic synthesis lies in the reactivity of its constituent functional groups: a primary hydroxyl group, a tertiary hydroxyl group, and a terminal alkyne. This combination allows for selective reactions and the introduction of molecular complexity.

Derivatives of this compound serve as important intermediates. For instance, various substituted versions, such as 4-phenyl and 4-(2-chlorophenyl) derivatives, are used as precursors in the Ritter reaction to form Cα-quaternary alkynyl glycinols. rsc.org This reaction involves the use of acids like sulfuric acid or boron trifluoride etherate to produce oxazolines, which can then be converted to valuable amino alcohols. rsc.org The diol structure is fundamental to assembling these complex products. rsc.org

Furthermore, the related compound 2-methylbut-3-yn-2-ol, which shares the tertiary alcohol and alkyne core, is produced on an industrial scale. wikipedia.orggoogle.com It serves as a crucial precursor to terpenes and terpenoids and is an intermediate in the synthesis of geraniol. wikipedia.org This compound is also utilized as a "monoprotected" version of acetylene (B1199291), where the bulky hydroxyl-containing group allows for selective reaction at the other end of the alkyne before being removed—a strategy that highlights the utility of this type of structural motif. wikipedia.orgresearchgate.net The diol variant, this compound, offers additional reaction sites, enabling its use in the synthesis of functionalized enediynes and other complex molecular architectures. spbu.ru

Structural Features and Nomenclature Precision for this compound

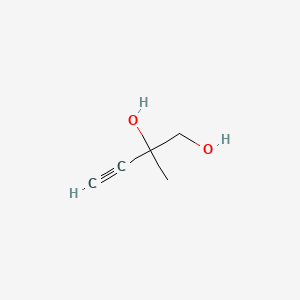

The compound's systematic IUPAC name, this compound, precisely describes its molecular structure. The "but-" root indicates a four-carbon chain. The "-3-yne-" suffix specifies a carbon-carbon triple bond starting at the third carbon, while "-1,2-diol" indicates hydroxyl (-OH) groups on the first and second carbons. A methyl (-CH3) group is located at the second carbon, as denoted by "2-methyl-". This arrangement results in a primary alcohol at the C1 position and a chiral tertiary alcohol at the C2 position.

The presence of a chiral center at the C2 carbon means the compound can exist as (R) and (S) enantiomers. jst.go.jp The specific stereochemistry can be crucial in asymmetric synthesis, where a single enantiomer is desired.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21433-93-2 |

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.116 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 220.1 ± 20.0 °C at 760 mmHg |

| Flash Point | 106.1 ± 16.4 °C |

| Exact Mass | 100.052429 |

Table data sourced from reference chemsrc.com.

Historical Overview of Research Involving this compound

Research on alkynyl alcohols, or acetylenic alcohols, has a long history dating back to the work of chemists like Favorskii. The closely related tertiary alcohol, 2-methylbut-3-yn-2-ol, is synthesized through the Favorskii reaction, which involves the base-catalyzed addition of acetylene to a ketone (in this case, acetone). wikipedia.orggoogle.comresearchgate.net This foundational chemistry paved the way for the synthesis and study of a wide range of related compounds.

The Cadiot-Chodkiewicz coupling, first reported in 1955, is a key reaction for creating unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. rsc.org This reaction and its subsequent modifications have been instrumental in utilizing compounds like 2-methylbut-3-yn-2-ol and its derivatives in synthesis. rsc.org

While early research focused broadly on the synthesis and reactions of acetylenic compounds, more recent studies have investigated the specific applications of this compound and its derivatives. For example, a 2017 study detailed its use in preparing precursors for the Ritter reaction to synthesize complex amino alcohols. rsc.org Other modern research explores the use of this structural class in catalytic processes, such as semi-hydrogenation reactions over palladium nanoparticles and in three-component reactions involving carbon dioxide. rsc.orgacs.orgpku.edu.cn These studies underscore the compound's ongoing relevance as a versatile building block in contemporary organic synthesis.

Structure

3D Structure

属性

分子式 |

C5H8O2 |

|---|---|

分子量 |

100.12 g/mol |

IUPAC 名称 |

2-methylbut-3-yne-1,2-diol |

InChI |

InChI=1S/C5H8O2/c1-3-5(2,7)4-6/h1,6-7H,4H2,2H3 |

InChI 键 |

DNPYVGLYJDMWQT-UHFFFAOYSA-N |

规范 SMILES |

CC(CO)(C#C)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Methylbut 3 Yne 1,2 Diol

General Synthetic Routes to Propargylic Diols

Propargylic alcohols, and by extension propargylic diols, are commonly synthesized through the nucleophilic addition of a terminal alkyne to a carbonyl compound. mdpi.com This fundamental carbon-carbon bond-forming reaction creates the characteristic alcohol and alkyne functionalities in the product.

A primary method involves the alkynylation of aldehydes and ketones. mdpi.com The reaction typically utilizes a metal acetylide, generated in situ from a terminal alkyne and a strong base or a metal salt, which then attacks the electrophilic carbonyl carbon. For the synthesis of tertiary propargylic alcohols, a ketone is used as the starting carbonyl compound. masterorganicchemistry.com

Common reagents and catalytic systems for these transformations include:

Grignard Reagents: Alkynyl magnesium halides are classic nucleophiles for addition to carbonyls. masterorganicchemistry.com However, their high reactivity can sometimes lead to side reactions. nih.gov

Organolithium Reagents: Alkynyllithium species are also potent nucleophiles used for this purpose. organic-chemistry.org

Base-Mediated Reactions: Strong bases like potassium tert-butoxide (t-BuOK) can facilitate the direct, solvent-free addition of terminal alkynes to ketones. researchgate.net The Favorskii reaction, which involves the condensation of acetylene (B1199291) with a ketone in the presence of a base, is a well-established example. wikipedia.org

Transition Metal Catalysis: Various transition metals, including zinc, copper, indium, and ruthenium, are used to catalyze the alkynylation of carbonyl compounds. organic-chemistry.orgmdpi.comacs.org These catalytic systems often offer milder reaction conditions and improved selectivity. For instance, zinc salts like Zn(OTf)₂ can be used with a chiral ligand to achieve enantioselective additions. acs.orgorganic-chemistry.org Copper-catalyzed systems are also prominent, often used for their efficiency and functional group tolerance. mdpi.comdiva-portal.org

The synthesis of diols, specifically, requires a starting material that already contains a hydroxyl group or a precursor that can be readily converted to one. In the case of 2-methylbut-3-yne-1,2-diol, the starting carbonyl compound would need to be an α-hydroxy ketone.

Targeted Synthesis Strategies for this compound

The direct synthesis of this compound involves the reaction of an ethynyl (B1212043) nucleophile with an α-hydroxyketone, specifically 1-hydroxy-2-propanone (acetol). A common method is the addition of a metal acetylide to acetol.

A documented procedure involves the alkynylation of α-hydroxy ketones. rsc.org For instance, various substituted 4-aryl-2-methylbut-3-yne-1,2-diols have been prepared from the corresponding α-hydroxy ketones. rsc.org The synthesis of the parent compound, this compound, would follow a similar pathway using acetylene as the alkyne source.

An alternative industrial-scale preparation involves the reaction between acetylene and acetone, promoted by a base or a Lewis acid catalyst, to first produce 2-methylbut-3-yn-2-ol. wikipedia.orggoogle.com This tertiary alcohol can then be further functionalized. While this specific route does not directly yield the 1,2-diol, it highlights the core Favorskii-type reaction. The synthesis of the target diol requires starting with a molecule already possessing the primary alcohol, such as 1-hydroxy-2-propanone.

The synthesis of this compound creates a chiral center at the C2 position. Consequently, stereoselective and enantioselective methods are crucial for obtaining optically active forms of the diol.

Enantioselective synthesis of propargylic alcohols is a well-developed field, often relying on chiral catalysts or additives to control the stereochemical outcome of the alkyne addition to the carbonyl group. organic-chemistry.orgacs.org

Key strategies applicable to propargylic diol synthesis include:

Chiral Ligands with Metal Catalysts: A widely used approach involves combining a metal salt (e.g., Zn(OTf)₂, Cu(I) salts, InBr₃) with a chiral ligand. organic-chemistry.orgmdpi.com Ligands such as (+)-N-methylephedrine (NME), BINOL derivatives, and various Schiff bases have proven effective in inducing high enantioselectivity in the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.orgacs.orgorganic-chemistry.org For example, the Zn(OTf)₂ and (+)-N-methylephedrine system is robust and can be used under practical conditions, tolerating air and moisture. organic-chemistry.org

Organocatalysis: Chiral organocatalysts can also promote stereoselective additions. For example, proline and its derivatives have been used in α-aminoxylation reactions, a related transformation for creating chiral centers adjacent to carbonyl groups. uio.no

Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Alcohol dehydrogenases (ADHs) can reduce 2-hydroxy ketones with excellent enantio- and diastereoselectivity to produce chiral 1,2-diols. rsc.org Additionally, enzyme-catalyzed kinetic resolution has been specifically developed to separate the optical isomers of this compound, demonstrating the utility of biocatalysis for this target molecule. bme.hu

The following table summarizes representative enantioselective methods for the synthesis of propargylic alcohols, which are foundational for synthesizing chiral propargylic diols.

| Catalyst/Ligand System | Carbonyl Substrate | Alkyne Substrate | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Aldehydes | Terminal Alkynes | Up to 99% | acs.orgorganic-chemistry.org |

| In(III) / BINOL | Aldehydes | Terminal Alkynes | High | organic-chemistry.org |

| Cu(I) / Chiral Hydroxamic Acid | Trifluoromethyl Ketones | α-N₃ Amide (Aldol reaction) | High | rsc.org |

| (S)-Br₂-BINOL | Ketones | Allenylboronic Acids | High | mdpi.com |

The mechanism of the core reaction—nucleophilic addition of an acetylide to a carbonyl group—has been the subject of extensive study. When using Grignard reagents (alkynylmagnesium halides), the reaction proceeds via a nucleophilic attack of the carbanionic alkyne carbon on the electrophilic carbonyl carbon. masterorganicchemistry.com The reaction with α-hydroxy ketones, such as 1-hydroxy-2-propanone, presents an interesting mechanistic feature. The acidic proton of the primary hydroxyl group will react first with the Grignard reagent, forming a magnesium alkoxide. This intermediate can then form a chelate with the magnesium atom, holding it in proximity to the ketone carbonyl group. nih.gov

This chelation can influence the stereoselectivity of the addition. The intramolecular nature of the complex can create a more rigid transition state, leading to higher diastereoselectivity compared to additions to simple α-alkoxy ketones. nih.gov The addition of the second equivalent of the alkynyl Grignard reagent to the carbonyl then proceeds through a six-membered ring-like transition state. nih.gov

Computational and experimental studies on Grignard reactions have explored whether the mechanism is a pure nucleophilic addition or involves a single-electron transfer (SET) pathway to form radical intermediates. acs.org For aliphatic carbonyls, evidence points towards a preference for the nucleophilic addition pathway. acs.org The presence of multiple organomagnesium species in solution, due to the Schlenk equilibrium, means several parallel pathways involving different Grignard species (monomers, dimers) may be active simultaneously. acs.org

For base-catalyzed reactions, the mechanism involves the deprotonation of the terminal alkyne by the base (e.g., KOH or t-BuOK) to form a potent acetylide nucleophile, which then attacks the carbonyl carbon. researchgate.net The resulting alkoxide is subsequently protonated during workup to yield the final diol product.

Chemical Reactivity and Transformation Studies of 2 Methylbut 3 Yne 1,2 Diol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is characterized by the presence of a weakly acidic proton and a carbon-carbon triple bond, which is susceptible to various addition reactions.

The hydrogen atom attached to the terminal alkyne carbon is significantly more acidic (pKa ≈ 25) than those on alkenes or alkanes. masterorganicchemistry.comlibretexts.org This allows for deprotonation by strong bases, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide or alkynide anion. libretexts.orgyoutube.com This anion is crucial for forming new carbon-carbon bonds through Sₙ2 reactions with primary alkyl halides. masterorganicchemistry.comlibretexts.org

Like alkenes, the triple bond of the alkyne can undergo addition reactions. masterorganicchemistry.com

Hydrogenation: Complete reduction with H₂ gas and a metal catalyst like platinum converts the alkyne to an alkane. youtube.com Partial hydrogenation can yield a cis-alkene using specific catalysts. youtube.comyoutube.com

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond occurs in a stepwise manner. libretexts.orgyoutube.com The first addition typically follows Markovnikov's rule, and a second addition can lead to a geminal dihalide. libretexts.org

Hydration: The addition of water, often catalyzed by mercuric ions (Hg²⁺) for terminal alkynes, initially forms an enol. libretexts.org This enol is unstable and rapidly tautomerizes to its more stable keto isomer, resulting in a methyl ketone. masterorganicchemistry.comlibretexts.org

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (KMnO₄) can cleave the triple bond, yielding carboxylic acids. masterorganicchemistry.com For a terminal alkyne, this results in the formation of carbonic acid, which decomposes to carbon dioxide and water. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type | Key Feature |

| Deprotonation | NaNH₂, NaH | Acetylide (Alkynide) | Forms a strong C-nucleophile. libretexts.org |

| Hydrogenation (Full) | H₂, Pt/Pd/Ni | Alkane | Complete saturation of the triple bond. youtube.com |

| Hydrogenation (Partial) | H₂, Lindlar's catalyst | cis-Alkene | Stereoselective reduction. youtube.com |

| Hydrohalogenation | HX (e.g., HBr) | Haloalkene, Geminal dihalide | Follows Markovnikov's rule. libretexts.org |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Proceeds via an enol intermediate. libretexts.org |

| Oxidative Cleavage | O₃ or KMnO₄ | Carboxylic Acid (--> CO₂) | Cleavage of the C≡C bond. masterorganicchemistry.com |

Reactions Involving the Vicinal Diol Functionality

The vicinal diol consists of two hydroxyl (-OH) groups on adjacent carbon atoms, which confers specific reactivity to this part of the molecule. pearson.com

One common reaction of vicinal diols is acid-catalyzed dehydration. pearson.com In this process, one of the hydroxyl groups is protonated, converting it into a good leaving group (water). Departure of the water molecule generates a carbocation. The stability of this carbocation intermediate is a key factor in determining the reaction pathway and the final product, which is typically an alkene or a rearranged carbonyl compound. pearson.com

Vicinal diols can also react with hydrogen bromide in acetic acid. rsc.org This reaction proceeds through the monoacetylation of the diol, followed by cyclization to a 1,3-dioxolan-2-ylium ion intermediate. This intermediate is then captured by a bromide ion to yield a vicinal acetoxy-bromide. rsc.org

| Reaction Type | Reagents | Intermediate | Product Type |

| Acid-Catalyzed Dehydration | H⁺ (acid catalyst) | Carbocation | Alkenes, Carbonyls |

| Reaction with HBr/AcOH | HBr, Acetic Acid | 1,3-dioxolan-2-ylium ion | Vicinal acetoxy-bromide rsc.org |

Cascade and Rearrangement Reactions of 2-Methylbut-3-yne-1,2-diol Derivatives

The dual functionality of alkyne-1,2-diols makes them excellent substrates for cascade reactions, where multiple bond-forming events occur in a single operation. A notable example is the cascade transformation involving carbon dioxide (CO₂) and alkyne-1,2-diols. mdpi.com

A catalytic system comprising copper(I) chloride (CuCl) and an ionic liquid (1-ethyl-3-methylimidazolium acetate) has been developed for the reaction of alkyne-1,2-diols with CO₂. mdpi.com This process is proposed to occur in two main steps:

Cyclization: The first step involves the cyclization of CO₂ with the alkyne-1,2-diol to generate an α-alkylidene cyclic carbonate intermediate. mdpi.com

Alcoholysis: This is followed by an in-situ alcoholysis of the intermediate to produce the final keto-functionalized cyclic carbonates. mdpi.com

This Cu(I)-catalyzed system offers an efficient and more environmentally friendly alternative to previously reported silver-based catalysts for this transformation. mdpi.com

Functionalization and Derivatization Strategies for this compound

The presence of two distinct functional groups in this compound allows for a wide range of functionalization and derivatization strategies. By choosing appropriate reagents and reaction conditions, chemists can selectively modify one part of the molecule while leaving the other intact.

For instance, the hydroxyl groups of the diol can be protected, often as acetals or ketals, to allow for selective manipulation of the alkyne moiety. Conversely, the alkyne can be transformed first, and the resulting diol derivative can undergo further reactions. This strategic approach enables the synthesis of a diverse library of compounds from a single starting material.

The molecule serves as a precursor in the synthesis of various valuable compounds, including heterocyclic structures. The combination of the nucleophilic acetylide (formed via deprotonation) and the diol functionality provides a pathway to complex cyclic and acyclic architectures. For example, the cascade reaction with CO₂ is a powerful derivatization strategy that converts the simple diol into a more complex keto-functionalized cyclic carbonate, a valuable scaffold in medicinal chemistry and materials science. mdpi.com

Chirality and Stereochemistry of 2 Methylbut 3 Yne 1,2 Diol

Enantiomeric Forms and Stereoisomeric Considerations of 2-Methylbut-3-yne-1,2-diol

The molecular structure of this compound contains a single stereocenter at the carbon atom bearing the methyl group and a hydroxyl group (C2). This chirality means that the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-2-Methylbut-3-yne-1,2-diol and (S)-2-Methylbut-3-yne-1,2-diol.

These enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Their interactions with other chiral molecules, including biological receptors and chiral catalysts, can also differ significantly, a factor of critical importance in fields such as medicinal chemistry and materials science.

Due to the presence of a single chiral center, diastereomers are not possible for this compound itself. Any synthesis that does not employ a chiral influence will result in a racemic mixture, a 1:1 ratio of the (R) and (S) enantiomers.

| Property | (R)-2-Methylbut-3-yne-1,2-diol | (S)-2-Methylbut-3-yne-1,2-diol |

|---|---|---|

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Interaction with Chiral Reagents | Diastereomerically different from (S)-enantiomer | Diastereomerically different from (R)-enantiomer |

| Biological Activity | Potentially different from (S)-enantiomer | Potentially different from (R)-enantiomer |

Methodologies for Chiral Resolution and Enantioseparation of this compound

The separation of the racemic mixture of this compound into its constituent enantiomers is a crucial step for accessing enantiomerically pure materials. Several methodologies can be employed for this chiral resolution.

One common approach is the formation of diastereomers by reacting the racemic diol with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. acs.org For instance, an enzymatic acylation could selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. While this method can provide high enantiomeric excess, the theoretical maximum yield for the desired enantiomer is 50%. acs.org

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), offer a direct route for enantioseparation. mdpi.com By using a chiral stationary phase (CSP), the enantiomers exhibit different affinities for the column, leading to different retention times and their subsequent separation. mdpi.comnih.gov This analytical technique can also be scaled up for preparative separations.

| Methodology | Principle | Key Considerations |

|---|---|---|

| Diastereomer Formation | Conversion of enantiomers into diastereomers with a chiral resolving agent, followed by separation. | Availability of a suitable resolving agent; efficiency of diastereomer separation. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. acs.org | Maximum theoretical yield of 50% for one enantiomer; requires a highly selective catalyst. acs.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Selection of an appropriate chiral column and mobile phase; can be used for both analytical and preparative scales. nih.gov |

Asymmetric Synthesis Approaches to Enantiomerically Pure this compound

To circumvent the limitations of chiral resolution, asymmetric synthesis aims to directly produce a single enantiomer of this compound in high enantiomeric excess. Several strategies can be envisioned for this purpose, often drawing from established methods for the synthesis of chiral diols and propargylic alcohols.

A plausible approach involves the stereoselective dihydroxylation of a suitable alkene precursor. For instance, the Sharpless asymmetric dihydroxylation of 2-methylbut-1-en-3-yne could potentially yield the desired diol. This reaction utilizes a chiral osmium catalyst to introduce the two hydroxyl groups in a stereocontrolled manner.

Another strategy is the enantioselective addition of a methyl group to a protected α-hydroxy alkyne. This could involve the use of a chiral organometallic reagent or a catalyst that directs the stereochemical outcome of the addition.

Furthermore, the kinetic resolution of a racemic precursor can be considered a synthetic approach to one enantiomer. For example, the enantioselective hydroboration of a racemic allenylboronate followed by subsequent reactions can yield chiral 1,2-diols with high enantiomeric purity. acs.org Although this method involves separation, it is often discussed within the context of asymmetric synthesis strategies.

The development of highly stereoselective syntheses for 1,2-diols is an active area of research, with methods such as electrochemically driven dihydroxylation offering novel catalyst-free approaches to syn-1,2-diol derivatives. nih.gov While not yet specifically reported for this compound, these advanced methodologies could potentially be adapted for its enantioselective synthesis.

| Asymmetric Strategy | Key Reagents/Catalysts | Anticipated Stereochemical Control |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, chiral ligand (e.g., (DHQ)2PHAL) | Face-selective addition of hydroxyl groups to an alkene precursor. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the substrate to direct subsequent reactions. | Steric hindrance from the auxiliary guides the approach of reagents. |

| Catalytic Asymmetric Alkynylation | Chiral metal catalysts (e.g., based on zinc, titanium) with terminal alkynes and aldehydes. | Enantioselective formation of the propargylic alcohol moiety. |

Applications of 2 Methylbut 3 Yne 1,2 Diol in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

2-Methylbut-3-yne-1,2-diol serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org Its utility stems from the differential reactivity of its functional groups, which can be selectively manipulated to introduce new functionalities and build molecular complexity. The presence of both a primary and a tertiary hydroxyl group, along with a terminal alkyne, provides multiple reaction sites.

One notable application of this diol is in the Ritter reaction. When subjected to Ritter reaction conditions (using acetonitrile, acetic acid, and sulfuric acid), alkynyl glycols like this compound can be converted into oxazolines. chemspider.com These oxazoline (B21484) intermediates are valuable in their own right and can be further transformed into other important classes of compounds, such as C-quaternary alkynyl glycinols. chemspider.com The reaction proceeds through the formation of a carbenium ion followed by a nitrilium ion intermediate. chemspider.com

The general scheme for the Ritter reaction involving an alkynyl glycol is as follows:

Step 1: Protonation of a hydroxyl group followed by the loss of water to form a carbocation.

Step 2: Nucleophilic attack by the nitrogen atom of the nitrile (e.g., acetonitrile) on the carbocation to form a nitrilium ion.

Step 3: Intramolecular attack by the remaining hydroxyl group to form the oxazoline ring.

This reactivity demonstrates the role of this compound as a versatile scaffold for the synthesis of heterocyclic compounds and densely functionalized acyclic molecules.

Role in the Synthesis of Chiral Intermediates

A significant application of this compound lies in its use as a precursor for generating chiral intermediates, which are crucial for the enantioselective synthesis of complex target molecules. The diol itself is prochiral, and its functional groups can be manipulated to create stereogenic centers.

While direct asymmetric reactions on this compound are not extensively detailed in the provided search results, its derivatives play a key role in the synthesis of chiral molecules. For instance, the related compound 2-methylbut-3-yn-2-ol is a common starting material in syntheses that establish chirality. This starting material can be transformed into derivatives that then undergo asymmetric addition to aldehydes. nih.govchemicalbook.com

The synthesis of chiral falcarindiol (B120969) analogues provides a relevant example of how a molecule derived from a similar structural motif is used to create chiral centers. nih.govchemicalbook.com In this synthesis, a derivative of 2-methylbut-3-yn-2-ol is used to generate a diacetylene, which then undergoes an asymmetric addition to an aldehyde, promoted by a chiral ligand such as BINOL. nih.govchemicalbook.com This key step constructs the chiral diynol moiety, which is a common feature in a number of biologically active natural products. nih.govchemicalbook.com The ability to control the stereochemistry at the newly formed hydroxyl groups is a critical aspect of these syntheses.

| Reaction Type | Reactants | Chiral Catalyst/Promoter | Product Type |

| Asymmetric Diacetylene Addition | Diacetylene (derived from 2-methylbut-3-yn-2-ol), Aldehyde | R-BINOL, Cy2NH, ZnEt2, Ti(OiPr)4 | Chiral Diynol |

This table illustrates a key strategy for generating chiral intermediates from precursors structurally related to this compound.

Precursor in Natural Product Synthesis Research

The structural motifs accessible from this compound and its close relatives are found in a variety of natural products, making it a relevant starting point for total synthesis research. The diynol functional group, in particular, is a key feature of several natural products with interesting biological activities, including antifungal, antiviral, and anticancer properties. nih.govchemicalbook.com

One of the most direct applications in this area is in the synthesis of falcarindiol and its analogues. nih.govchemicalbook.com (3R,8S)-falcarindiol, for example, exhibits significant anticancer and neuroprotective effects. nih.gov The total synthesis of these molecules often relies on the strategic construction of the chiral diynol core.

A common synthetic route begins with a derivative of 2-methylbut-3-yn-2-ol, which is first brominated and then subjected to a Cadiot–Chodkiewicz cross-coupling reaction with a terminal alkyne. nih.govchemicalbook.com The resulting elaborated alkyne can then be deprotected and used in an asymmetric addition to an aldehyde to construct the chiral centers of the natural product. nih.govchemicalbook.com

| Starting Material Derivative | Key Reactions | Intermediate | Target Natural Product Analogue |

| 4-bromo-2-methylbut-3-yn-2-ol | Cadiot–Chodkiewicz coupling | 2-methyl-6-(triisopropylsilyl)hexa-3,5-diyn-2-ol | Chiral Falcarindiol Analogues |

This table outlines the progression from a simple building block to a complex natural product analogue, highlighting the role of the 2-methylbut-3-yn-2-ol framework.

Integration into Supramolecular Structures or Materials (excluding properties)

The integration of small, functional molecules into larger supramolecular assemblies is a cornerstone of materials science and supramolecular chemistry. While specific research detailing the incorporation of this compound into such structures is not prevalent in the provided search results, the inherent functionalities of the molecule make it a plausible candidate for such applications. 1,2-diols, in general, are known to be targeted in the synthesis of supramolecular building blocks. fishersci.ca

The two hydroxyl groups of this compound can participate in hydrogen bonding, a fundamental non-covalent interaction that drives the self-assembly of many supramolecular structures. These hydrogen bonds can lead to the formation of well-ordered networks in the solid state or specific aggregates in solution.

Furthermore, the diol functionality can act as a binding site for metal ions, potentially allowing for the use of this compound as a ligand in the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and connectivity of the ligand are crucial in determining the final structure and properties of the MOF. The presence of both a diol and an alkyne group in this compound offers multiple potential coordination sites and the possibility of post-synthetic modification of the alkyne.

| Functional Group | Potential Supramolecular Interaction | Resulting Structure/Material Type |

| Diol (two hydroxyl groups) | Hydrogen Bonding | Self-assembled networks, Liquid crystals |

| Diol (as a ligand) | Coordination to Metal Ions | Metal-Organic Frameworks (MOFs) |

| Alkyne | Covalent linkage (post-assembly) | Polymerized or functionalized materials |

This table summarizes the potential, based on the functional groups present, for integrating this compound into supramolecular structures.

Catalytic Roles and Applications of 2 Methylbut 3 Yne 1,2 Diol Derivatives

Ligand Design and Synthesis from 2-Methylbut-3-yne-1,2-diol Scaffolds

The design and synthesis of novel ligands are paramount to advancing homogeneous catalysis. Chiral diols, in particular, are valuable precursors for creating ligands for asymmetric catalysis, owing to their stereogenic centers. The structure of this compound, featuring a primary and a tertiary alcohol adjacent to an alkyne functionality, theoretically offers multiple points for modification to synthesize a variety of ligand types, including phosphines, amines, and N-heterocyclic carbenes.

Despite this potential, there is a notable absence of published research detailing the successful synthesis and characterization of ligands derived from a this compound scaffold. General methodologies for converting diols to catalytically active ligands are well-established; for instance, conversion of the hydroxyl groups to leaving groups followed by nucleophilic substitution with phosphine or amine moieties is a common strategy. However, the application of these methods to this compound has not been specifically documented.

Application in Metal-Catalyzed Reactions (e.g., cross-coupling, cyclization)

Derivatives of structurally similar compounds, such as 2-methylbut-3-yn-2-ol, have found utility in metal-catalyzed reactions. For example, this related compound is utilized in copper-free Sonogashira cross-coupling reactions with aryl bromides. These reactions proceed under palladium catalysis to form carbon-carbon bonds, a fundamental transformation in organic synthesis.

However, a direct parallel for derivatives of this compound is not found in the current body of scientific literature. The presence of the vicinal diol functionality could potentially influence the reactivity and selectivity in such transformations, for instance, by coordinating to the metal center or by serving as a directing group. Cyclization reactions, where the alkyne and one or both hydroxyl groups could participate, represent another area of potential application. Yet, specific examples and detailed research findings for this compound derivatives in these metal-catalyzed processes remain to be reported.

To illustrate the type of data that would be relevant, the table below is a hypothetical representation of research findings for a derivative in a cross-coupling reaction.

| Entry | Aryl Halide | Catalyst | Ligand (Hypothetical Derivative) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-iodotoluene | Pd(OAc)₂ | (R)-1-(diphenylphosphino)-2-methylbut-3-yn-2-ol | DMF | 100 | 85 |

| 2 | 1-bromo-4-nitrobenzene | Pd₂(dba)₃ | (S)-1-amino-2-methylbut-3-yn-2-ol | Dioxane | 80 | 78 |

| 3 | 2-bromopyridine | PdCl₂(PPh₃)₂ | 1,2-bis(diphenylphosphino)-2-methylbut-3-yne | Toluene | 110 | 92 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives, as such data is not currently available.

Organocatalytic Applications of this compound Derivatives

Organocatalysis has emerged as a powerful tool in synthetic chemistry, often complementing metal-based catalysts. Chiral diols and their derivatives can act as organocatalysts, for example, in asymmetric additions to carbonyl compounds. The bifunctional nature of the this compound scaffold, with its hydroxyl groups and the alkyne, could theoretically be exploited in the design of novel organocatalysts. For instance, the hydroxyl groups could act as hydrogen bond donors to activate electrophiles, while the alkyne could be functionalized to introduce other catalytic moieties.

As with the other areas of application, there is a lack of specific research demonstrating the use of this compound derivatives as organocatalysts. The potential for this compound to serve as a precursor to effective organocatalysts is an open area for future investigation.

Theoretical and Computational Studies of 2 Methylbut 3 Yne 1,2 Diol

Molecular Conformation and Conformational Analysis

A complete conformational analysis of 2-Methylbut-3-yne-1,2-diol would involve the identification of all stable conformers and the transition states that connect them. This is typically achieved through computational methods such as Density Functional Theory (DFT) or ab initio calculations. These methods can predict the relative energies of different spatial arrangements of the atoms, as well as the rotational barriers around single bonds.

For this compound, key conformational features would include the dihedral angles associated with the C-C single bonds and the orientation of the hydroxyl groups. Intramolecular hydrogen bonding between the two hydroxyl groups, and between a hydroxyl group and the alkyne's pi-system, would be a critical factor in determining the most stable conformations.

Table 7.1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (HO-C-C-OH) (°) | Relative Energy (kcal/mol) | Population (%) |

| Gauche (Intramolecular H-bond) | Data not available | Data not available | Data not available |

| Anti | Data not available | Data not available | Data not available |

| Syn | Data not available | Data not available | Data not available |

Note: This table is a template representing the type of data that would be generated from a computational conformational analysis. No experimental or calculated data for this compound is currently available.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the reaction of an appropriate ketone with an acetylide, or its subsequent reactions, like oxidation, reduction, or polymerization.

Theoretical calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and activation energies. This information provides a detailed picture of the reaction pathway and can help in optimizing reaction conditions. For instance, a computational study could determine whether a particular reaction proceeds through a concerted or a stepwise mechanism.

Table 7.2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | Data not available |

| 2 | Transition State 1 | Data not available |

| 3 | Intermediate | Data not available |

| 4 | Transition State 2 | Data not available |

| 5 | Products | Data not available |

Note: This table illustrates the kind of data that would be obtained from a computational study of a reaction mechanism involving this compound. No such data is currently available in the literature.

Electronic Structure Calculations for this compound Systems

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Electronic structure calculations, often performed using quantum mechanical methods, provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and its behavior in electronic applications. A small HOMO-LUMO gap generally suggests that a molecule is more reactive. For this compound, the presence of the alkyne and hydroxyl functional groups would significantly influence its electronic properties.

Table 7.3: Predicted Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: This table is a representation of the electronic structure data that would be generated through computational analysis. At present, these values have not been reported for this compound.

Advanced Analytical Methodologies in the Study of 2 Methylbut 3 Yne 1,2 Diol

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 2-Methylbut-3-yne-1,2-diol, providing detailed information about its atomic connectivity and functional groups. While publicly accessible, peer-reviewed spectral data for this specific compound is limited, its structure allows for the confident prediction of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The two hydroxyl (-OH) protons would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The methylene (-CH₂) protons adjacent to the tertiary alcohol are diastereotopic and would ideally appear as two separate signals, each a doublet, due to coupling with each other (geminal coupling). The acetylenic proton (-C≡C-H) is expected to be a sharp singlet in a characteristic upfield region for terminal alkynes. The methyl (-CH₃) group, being attached to the quaternary carbon, would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Five distinct signals are predicted for this compound, corresponding to the methyl carbon, the methylene carbon, the two sp-hybridized carbons of the alkyne, and the quaternary sp³-hybridized carbon bearing the two hydroxyl groups.

Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H NMR | ~ 1.30 | Singlet | -CH₃ |

| ~ 2.50 | Singlet | -C≡C-H | |

| ~ 3.50 - 3.70 | Doublet of Doublets (or two Doublets) | -CH₂OH | |

| Variable | Broad Singlet | -OH (Primary) | |

| Variable | Broad Singlet | -OH (Tertiary) | |

| ¹³C NMR | ~ 25-30 | - | -C H₃ |

| ~ 70-75 | - | -C H₂OH | |

| ~ 70-75 | - | C (OH)CH₃ | |

| ~ 80-85 | - | -C ≡CH | |

| ~ 85-90 | - | -C≡C H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The terminal alkyne C-H bond would give rise to a sharp, strong absorption peak at approximately 3300 cm⁻¹. The C≡C triple bond stretch is expected to appear as a weak to medium absorption around 2100-2200 cm⁻¹. Finally, a strong C-O stretching band would be observed in the 1050-1150 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~ 3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| 2900 - 3000 | Medium | C-H Stretch | Alkyl (sp³) |

| 2100 - 2200 | Weak-Medium | C≡C Stretch | Alkyne |

| 1050 - 1150 | Strong | C-O Stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mode, this compound (Molecular Weight: 100.12 g/mol ) would produce a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation pathways would include the loss of a methyl radical (•CH₃) to give a peak at m/z = 85, and the loss of the hydroxymethyl radical (•CH₂OH) resulting in a peak at m/z = 69. Cleavage of the C-C bond adjacent to the tertiary alcohol could also lead to other significant fragments.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Due to its relatively low molecular weight and the presence of hydroxyl groups, this compound can be analyzed by GC. However, its high polarity and potential for hydrogen bonding may require derivatization (e.g., silylation) to improve peak shape and thermal stability. A polar capillary column (e.g., one with a polyethylene glycol or 'WAX' stationary phase) would be suitable for separating the underivatized diol from less polar impurities. A flame ionization detector (FID) would provide excellent sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of this polar, non-volatile compound without derivatization. Reversed-phase HPLC, using a C18 or C8 column, would be a common approach. The mobile phase would likely consist of a mixture of water and a polar organic solvent like methanol or acetonitrile. Given the lack of a strong chromophore in the molecule, detection could be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). If trace-level analysis is required, coupling the HPLC system to a mass spectrometer (LC-MS) would provide superior sensitivity and specificity.

General Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Considerations |

| GC | Polar (e.g., Carbowax) | Helium or Hydrogen | FID | Derivatization may be needed to prevent peak tailing. |

| HPLC | Reversed-Phase (e.g., C18) | Water/Methanol or Water/Acetonitrile | RID, ELSD, MS | Ideal for purity assessment without derivatization. |

Advanced X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown.

If such a crystal were analyzed, the technique would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding patterns involving the two hydroxyl groups, which dictate how the molecules pack together in the crystal lattice.

While no public crystallographic data for the parent this compound is currently available, studies on its derivatives could also provide valuable insight. For example, forming a co-crystal or a derivative with a heavy atom could facilitate crystallization and the subsequent structural analysis. Such studies would be crucial for understanding the molecule's stereochemistry and its potential for forming specific solid-state architectures.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 2-Methylbut-3-yne-1,2-diol

The development of efficient and selective synthetic routes to this compound is a primary focus for future research. Current synthetic options are limited, and a key objective will be to devise novel strategies that offer high yields, scalability, and access to enantiomerically pure forms of the molecule.

One promising avenue lies in the advancement of catalytic methods. The development of bespoke catalysts, potentially based on transition metals, could enable the direct and stereoselective dihydroxylation of a suitable precursor like 2-methyl-1-buten-3-yne. Researchers will likely explore both homogeneous and heterogeneous catalysis to optimize reaction conditions and facilitate catalyst recovery and reuse.

Furthermore, biocatalysis presents an attractive and environmentally benign approach. nih.govmdpi.comresearchgate.netnih.gov The use of engineered enzymes, such as dioxygenases or hydroxylases, could offer unparalleled selectivity and efficiency in the synthesis of this compound. This would involve screening existing enzyme libraries or employing directed evolution techniques to create enzymes specifically tailored for this transformation.

Potential for Novel Applications in Chemical Research

The unique combination of a tertiary alcohol, a primary alcohol, and a terminal alkyne functional group within a compact molecular framework suggests a wide range of potential applications for this compound as a versatile building block in organic synthesis.

Its terminal alkyne moiety makes it an ideal candidate for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This could be leveraged for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored properties. The diol functionality offers a handle for further chemical modifications, such as esterification, etherification, or polymerization, leading to the creation of novel polymers and functional materials.

Moreover, the chiral center at the tertiary alcohol position opens up possibilities in asymmetric synthesis. Enantiomerically pure this compound could serve as a valuable chiral starting material or ligand in the synthesis of stereochemically complex target molecules.

Green Chemistry and Sustainable Synthesis of this compound

Future research will undoubtedly emphasize the development of green and sustainable synthetic methods for this compound, aligning with the growing demand for environmentally responsible chemical processes. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

A key focus will be on minimizing waste generation and energy consumption. This can be achieved through the design of atom-economical reactions that maximize the incorporation of starting material atoms into the final product. The use of renewable feedstocks and environmentally benign solvents will also be a critical aspect of this research.

Continuous flow chemistry is another promising approach for the sustainable synthesis of this compound. mdpi.comresearchgate.net Flow reactors can offer enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up of the production process. Integrating catalytic or biocatalytic methods within a continuous flow system could lead to highly efficient and sustainable manufacturing processes for this compound.

Interdisciplinary Research Opportunities with this compound

The distinctive chemical properties of this compound create opportunities for collaboration across various scientific disciplines.

In materials science, the diol and alkyne functionalities could be exploited to design novel polymers with unique thermal, mechanical, or optical properties. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, or catalysis.

In medicinal chemistry, this compound could serve as a scaffold for the synthesis of new bioactive molecules. Its rigid acetylenic linker and hydrophilic diol portion could be advantageous in designing enzyme inhibitors or receptor ligands.

Furthermore, in the field of chemical biology, fluorescently tagged derivatives of this compound could be developed as probes to study biological processes. The alkyne group provides a convenient handle for attaching fluorophores or other reporter molecules.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylbut-3-yne-1,2-diol in laboratory settings?

- Methodological Answer :

-

Step 1 : Optimize reaction conditions using a base-catalyzed etherification approach. For structurally related diols (e.g., 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol), reactions between propargyl alcohols and epoxides under basic conditions (e.g., NaOH or K₂CO₃) yield diols with high regioselectivity .

-

Step 2 : Use inert atmosphere (N₂/Ar) to prevent oxidation of the alkyne moiety. Monitor reaction progress via TLC or GC-MS.

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization.

- Key Considerations :

-

Scalability requires careful control of exothermic reactions during alkyne activation .

Q. How can spectroscopic techniques distinguish this compound from its isomers?

- Methodological Answer :

- IR Spectroscopy : Identify O–H (broad ~3200–3500 cm⁻¹) and C≡C (sharp ~2100–2260 cm⁻¹) stretches. Compare with ethane-1,2-diol (absence of alkyne peaks) .

- ¹H/¹³C NMR :

- Vicinal diol protons (δ 3.5–4.5 ppm, splitting dependent on coupling constants).

- Alkyne carbons (δ 70–85 ppm in ¹³C NMR).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 114.1) and fragmentation patterns (e.g., loss of H₂O or acetylene groups) .

Advanced Research Questions

Q. What experimental models resolve contradictions in reported genotoxicity data for vicinal diols?

- Methodological Answer :

-

In Vitro : Use Ames test (TA98/TA100 strains) with metabolic activation (S9 mix) to assess mutagenicity. For benzene-1,2-diol, conflicting results between OECD (2003) and ECHA (2016a) highlight the need for standardized protocols .

-

In Vivo : Apply the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day). If exposure exceeds this threshold (as seen with benzene-1,2-diol), conduct micronucleus assays in rodent bone marrow .

-

Data Reconciliation : Use Hill’s criteria (dose-response consistency, biological plausibility) to weigh conflicting evidence .

- Table 1 : Genotoxicity Data Comparison for Related Diols

| Compound | Ames Test (Result) | In Vivo Micronucleus (Result) | TTC Exceeded? | Reference |

|---|---|---|---|---|

| Benzene-1,2-diol | Positive (w/S9) | Positive (oral exposure) | Yes | |

| Ethane-1,2-diol | Negative | Negative | No |

Q. How can computational chemistry predict hydrogen-bonding behavior in this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model intramolecular H-bonds between hydroxyl groups and alkyne π-electrons. Compare with ethane-1,2-diol’s conformational stability .

- Step 2 : Validate using gas-phase IR spectroscopy (OH stretching fundamentals at 3600–3650 cm⁻¹). For vicinal diols like trans-cyclohexane-1,2-diol, B3LYP accurately predicts H-bond strengths within 2 kcal/mol of experimental data .

- Step 3 : Analyze solvent effects (PCM model) to simulate aqueous vs. nonpolar environments.

Research Design & Data Analysis

Q. What strategies mitigate confounding variables in oxidation studies of this compound?

- Methodological Answer :

- Control Experiments : Use ethane-1,2-diol as a negative control (no alkyne interference) and monitor byproducts (e.g., hydroxyethanal) via HPLC .

- pH Optimization : Maintain reaction pH > 4 to avoid acid-catalyzed side reactions (e.g., polymerization). For Cr(VI)-mediated oxidations, HCrO₄⁻ is the active species in neutral conditions .

- Statistical Design : Apply factorial DOE to isolate effects of temperature, catalyst loading, and substrate concentration.

Q. How do structural modifications (e.g., bromination) alter the reactivity of this compound?

- Methodological Answer :

- Synthetic Modification : Introduce bromine at the alkyne terminus via electrophilic addition (e.g., HBr/H₂O₂). For 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol, bromine enhances electrophilicity, enabling cross-coupling reactions .

- Reactivity Screening : Test in Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids). Monitor regioselectivity via X-ray crystallography .

Critical Analysis of Contradictions

Q. Why do conflicting reports exist about the stability of this compound under basic conditions?

- Root Cause : Divergent purification methods (e.g., aqueous workup vs. anhydrous chromatography) may leave residual bases that promote alkyne dimerization.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。